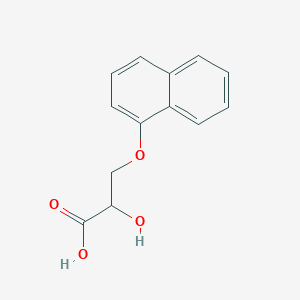

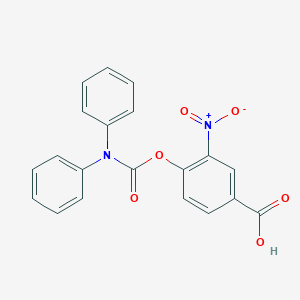

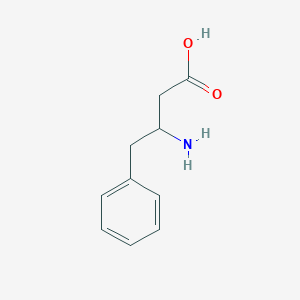

![molecular formula C9H7N3S2 B077944 8-Metiltiazolo[4',5':5,6]benzo[1,2-d]isotiazol-2-amina CAS No. 13399-27-4](/img/structure/B77944.png)

8-Metiltiazolo[4',5':5,6]benzo[1,2-d]isotiazol-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine often involves complex reactions, including regioselective amination and cycloaddition processes. For example, the regioselective synthesis of 2-aminotriazinones demonstrates the intricacy of synthesizing such heterocyclic compounds, utilizing reactions with O-(2,4-dinitrophenyl)hydroxylamine as an amino-transfer agent (Sanemitsu et al., 1983). Moreover, novel 1,2,4-triazolo isoquinoline derivatives have been synthesized starting from 2-phenylethan-1-ol derivative in a synthetic sequence involving 1,3-dipolar [3 + 2] cycloaddition, highlighting the diverse synthetic routes available for these molecules (Swapnaja et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by extensive hydrogen bonding and π-π stacking interactions, which contribute to their stability and potential reactivity. For instance, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, though not the exact compound , reveals insights into the structural aspects of similar heterocycles, including hydrogen bonding and stacking interactions (Hwang et al., 2006).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including aminolysis, cyclization, and rearrangement. For example, the reaction of 4-substituted 5H-1,2,3-dithiazoles with primary and secondary amines results in the synthesis of 1,2,5-thiadiazoles and 2-iminothioacetamides, demonstrating the reactivity of similar heterocyclic systems (Konstantinova et al., 2010). This reactivity is crucial for the synthesis and functionalization of complex molecules like 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The presence of intermolecular hydrogen bonding and π-π stacking interactions affects their melting points, solubility, and crystalline structure. However, specific physical properties for 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine are not detailed in the available literature but can be inferred from similar compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity with various reagents, are defined by the functional groups present in the molecule. The nitrogen atoms in the heterocyclic rings contribute to the basicity, while the sulfur and additional nitrogen atoms can influence the compound's reactivity towards nucleophilic and electrophilic reagents. Similar compounds exhibit diverse reactivities, such as the synthesis of triazolo[4,3-a]pyrazines from phenylacetonitriles, showcasing the versatile chemical behavior of these molecules (Kelley et al., 1995).

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se ha encontrado que los tiazoles tienen propiedades antimicrobianas. Por ejemplo, la sulfazole, un derivado del tiazol, se utiliza como fármaco antimicrobiano .

Actividad Antiretroviral

Los tiazoles también se utilizan en fármacos antirretrovirales. Ritonavir, un fármaco utilizado en el tratamiento del VIH/SIDA, contiene un grupo tiazol .

Actividad Antifúngica

Abafungin, un fármaco antifúngico, es otro ejemplo de un compuesto basado en tiazol .

Actividad Anticancerígena

Se ha encontrado que los tiazoles tienen propiedades anticancerígenas. Tiazofurina es un fármaco basado en tiazol utilizado en el tratamiento del cáncer .

Actividad Anti-Alzheimer

Los tiazoles han mostrado potencial en el tratamiento de la enfermedad de Alzheimer .

Actividad Antihipertensiva

Se ha encontrado que los tiazoles tienen propiedades antihipertensivas, que pueden utilizarse en el tratamiento de la presión arterial alta

Direcciones Futuras

Thiazoles have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential applications of thiazole derivatives, including “8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine”, in various fields such as medicinal chemistry.

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Propiedades

IUPAC Name |

8-methyl-[1,3]thiazolo[5,4-e][1,2]benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S2/c1-4-7-6(14-12-4)3-2-5-8(7)13-9(10)11-5/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHAESNALJWWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC2=C1C3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

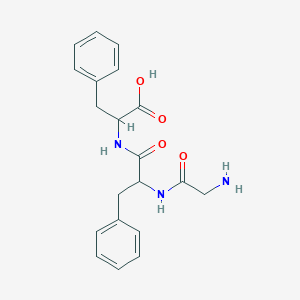

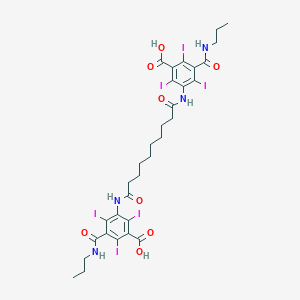

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)